2-(2-CHLOROPHENYL)-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-CHLOROPHENYL)-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a methoxyphenyl piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction with an appropriate piperazine derivative.
Methoxylation: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENYL)-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
2-(2-CHLOROPHENYL)-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENYL)-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)-1,3-thiazole: Similar structure but lacks the methoxy group.
2-(2-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)-1,3-thiazole: Similar structure but has a phenyl group instead of a methoxyphenyl group.
Uniqueness
The uniqueness of 2-(2-CHLOROPHENYL)-4-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-26-18-6-4-5-17(13-18)25-11-9-24(10-12-25)14-16-15-27-21(23-16)19-7-2-3-8-20(19)22/h2-8,13,15H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXTYQCBRKIMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.